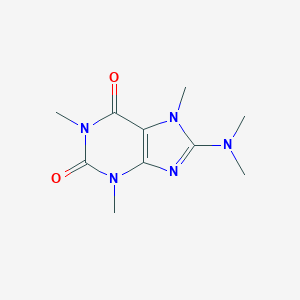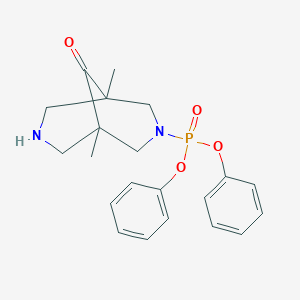![molecular formula C22H21NO4S B188503 Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate CAS No. 5886-58-8](/img/structure/B188503.png)
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in various animal models. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been suggested that Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate may have potential applications in the diagnosis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate. One potential direction is to further investigate the mechanism of action of the compound and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound to increase its availability for research purposes. Additionally, research could be conducted to explore the potential use of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate as a diagnostic tool for various diseases.
Synthesemethoden
The synthesis of Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate involves the reaction of 2-(2-methylphenoxy)acetic acid with thionyl chloride, followed by the addition of 2-aminobenzoic acid and triethylamine. The resulting compound is then treated with ethyl chloroformate to yield Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
CAS-Nummer |
5886-58-8 |
|---|---|
Produktname |
Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate |
Molekularformel |
C22H21NO4S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-(2-methylphenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-3-26-22(25)20-17(16-10-5-4-6-11-16)14-28-21(20)23-19(24)13-27-18-12-8-7-9-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
XUPFAJUPRLLHMG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C |
Kanonische SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)











